![molecular formula C9H17NO2 B109943 5,5-Diethoxypentanenitrile CAS No. 1468-47-9](/img/structure/B109943.png)
5,5-Diethoxypentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethoxypentanenitrile (DEPN) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. DEPN is a nitrile compound that contains two ethoxy groups attached to a pentane chain. This compound is a colorless liquid that is soluble in most organic solvents.
Mechanism of Action
The mechanism of action of 5,5-Diethoxypentanenitrile is not well understood. However, it is believed that 5,5-Diethoxypentanenitrile can act as a nucleophile in certain reactions due to the presence of the nitrile group. Additionally, the ethoxy groups attached to the pentane chain can act as electron-donating groups, which can influence the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5-Diethoxypentanenitrile have not been extensively studied. However, it is known that 5,5-Diethoxypentanenitrile is a relatively non-toxic compound and does not have any significant effects on human health.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5,5-Diethoxypentanenitrile is its ease of synthesis and availability. 5,5-Diethoxypentanenitrile can be synthesized using relatively simple and inexpensive reagents, making it an attractive building block for organic synthesis. Additionally, 5,5-Diethoxypentanenitrile is a relatively stable compound and can be stored for long periods without significant degradation.
One of the limitations of 5,5-Diethoxypentanenitrile is its limited solubility in water. This can make it difficult to use in certain reactions that require a polar solvent. Additionally, 5,5-Diethoxypentanenitrile can be difficult to purify due to its similar physical properties to other compounds.
Future Directions
There are several future directions for research on 5,5-Diethoxypentanenitrile. One potential area of research is the development of new synthetic routes for 5,5-Diethoxypentanenitrile that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 5,5-Diethoxypentanenitrile and its potential applications in various industries. Finally, the development of new derivatives of 5,5-Diethoxypentanenitrile with improved properties and reactivity could lead to new applications in organic synthesis.
Conclusion
In conclusion, 5,5-Diethoxypentanenitrile (5,5-Diethoxypentanenitrile) is a nitrile compound that has potential applications in various industries due to its unique properties. 5,5-Diethoxypentanenitrile can be synthesized using relatively simple and inexpensive reagents and can be used as a building block in the synthesis of complex organic molecules. Further research is needed to understand the mechanism of action of 5,5-Diethoxypentanenitrile and its potential applications in various industries.
Synthesis Methods
The synthesis of 5,5-Diethoxypentanenitrile is typically achieved through a reaction between 5-bromo-5-ethylpentanenitrile and ethanol in the presence of a base catalyst. This reaction results in the formation of 5,5-Diethoxypentanenitrile and sodium bromide as a byproduct. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting material. The resulting product is then purified through distillation or chromatography to obtain a pure sample of 5,5-Diethoxypentanenitrile.
Scientific Research Applications
5,5-Diethoxypentanenitrile has been extensively studied in the field of organic chemistry due to its potential applications in various industries. One of the primary applications of 5,5-Diethoxypentanenitrile is in the synthesis of pharmaceuticals and agrochemicals. 5,5-Diethoxypentanenitrile can be used as a building block in the synthesis of complex organic molecules, which can be used as drugs or pesticides. Additionally, 5,5-Diethoxypentanenitrile can be used as a solvent in the production of various chemicals.
properties
CAS RN |
1468-47-9 |
---|---|
Product Name |
5,5-Diethoxypentanenitrile |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5,5-diethoxypentanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-7H2,1-2H3 |
InChI Key |
GKYHWVZHPBKFPA-UHFFFAOYSA-N |
SMILES |
CCOC(CCCC#N)OCC |
Canonical SMILES |
CCOC(CCCC#N)OCC |
synonyms |
5,5-Diethoxy-pentanenitrile; 4-Cyano-butyraldehyde Diethyl Acetal; 5,5-Diethoxypentanenitrile; 5,5-Diethoxy-valeronitrile; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.